molecular formula C5H9BrO2 B585119 5-Bromopentanoic-3,3,4,4-D4 acid CAS No. 42932-62-7

5-Bromopentanoic-3,3,4,4-D4 acid

Cat. No. B585119
CAS RN: 42932-62-7
M. Wt: 185.053
InChI Key: WNXNUPJZWYOKMW-LNLMKGTHSA-N
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Description

5-Bromopentanoic-3,3,4,4-D4 acid is a synthetic intermediate . It is intended for use as an internal standard for the quantification of 5-bromopentanoic acid by GC- or LC-MS . It has been used in the synthesis of PI3K inhibitors .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting 5-Bromopentanoic acid with deuterium oxide (D2O) in the presence of a deuterating agent such as palladium on carbon (Pd/C). Another method involves the use of commercially available 3,3,4,4-d4-5-bromopentanoic acid in CD3CN, to which triphenylphosphine is added .


Molecular Structure Analysis

The molecular formula of this compound is C5D4H5BrO2 . The molecular weight is 185.05 .


Chemical Reactions Analysis

This compound is a synthetic intermediate . It has been used in the synthesis of PI3K inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 185.05 and a melting point of 38-40 °C .

Relevant Papers One relevant paper found discusses the use of this compound in the synthesis of PI3K inhibitors .

Scientific Research Applications

Synthesis and Enzyme Inhibition

Benzyl 5-(diisopropoxyphosphoryl)pentanoate was synthesized from 5-bromopentanoic acid through a series of reactions including esterification, Finkelstein halogen exchange, and Michaelis–Arbuzov reaction. The final product, 5-phosphonopentanoic acid, was identified as an analog of succinyl phosphate, suggesting potential applications as an enzyme inhibitor due to its structural similarity (Weyna et al., 2007).

Chemical Synthesis of Amino Acids

The compound has been employed in the stereoselective synthesis of γ‐fluorinated α‐amino acids, indicating its utility in creating building blocks for peptides and proteins with potential pharmacological applications (Laue et al., 2000). Similarly, 5-Amino-4-oxopentanoic acid hydrochloride, an important intermediate, was synthesized from levulinic acid via a pathway involving bromination and reaction with potassium phthalimide, showcasing the compound's role in producing bioactive molecules (Yuan, 2006).

Advanced Material and Sensor Development

Novel conducting polymers for DNA sensing have been developed using functionalized pyrroles derived from 5-bromopentanoic acid. These materials demonstrate superior properties for biosensor applications, illustrating the compound's significance in the creation of advanced sensor technologies (Peng et al., 2007).

Organic Synthesis and Halogen Bonding Studies

The synthesis of thiazole derivatives incorporating a Z-5-aminopent-3-enoic acid fragment from 5-bromolevulinic esters highlights the compound's role in generating molecules with pharmaceutical potential. This synthesis pathway emphasizes the versatility of 5-bromopentanoic acid in organic synthesis, particularly in the creation of compounds that may have significant biological activity (Zavozin et al., 2013).

properties

IUPAC Name

5-bromo-3,3,4,4-tetradeuteriopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNUPJZWYOKMW-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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